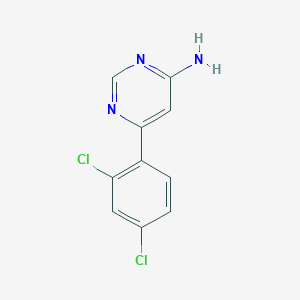
6-(2,4-二氯苯基)嘧啶-4-胺
描述
The compound “6-(2,4-Dichlorophenyl)pyrimidin-4-amine” is a type of pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of “6-(2,4-Dichlorophenyl)pyrimidin-4-amine” involves several steps. For instance, one method involves heating thiophene-2-carboxamides in formic acid . Another method involves the reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene .Molecular Structure Analysis
The molecular structure of “6-(2,4-Dichlorophenyl)pyrimidin-4-amine” is complex and involves various functional groups . The compound belongs to the class of organic compounds known as phenylpyrimidines, which are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond .Chemical Reactions Analysis
The chemical reactions involving “6-(2,4-Dichlorophenyl)pyrimidin-4-amine” are diverse. For example, it has been shown that the compound can be radiolabeled with tritium, and the binding of the radiolabeled compound to MTH1 was evaluated in live glioblastoma cells (U251MG) through saturation and competitive binding assays, together with in vitro enzymatic assays .科学研究应用
Specific Scientific Field
This application falls under the field of Cancer Research and Radiology .
Summary of the Application
“6-(2,3-Dichlorophenyl)-N4-methylpyrimidine-2,4-diamine (TH287)” is a potential radiotracer for measuring and imaging MTH1 (MutT homolog 1) or NUDT1 (Nudix Hydrolase 1), also known as oxidized purine nucleoside triphosphatase . MTH1 has potential as a biomarker for monitoring cancer progression and quantifying target engagement for relevant therapies .
Methods of Application or Experimental Procedures
TH287 was radiolabeled with tritium and the binding of [3H]TH287 to MTH1 was evaluated in live glioblastoma cells (U251MG) through saturation and competitive binding assays, together with in vitro enzymatic assays . Furthermore, TH287 was radiolabeled with carbon-11 for in vivo microPET studies .
Results or Outcomes
Saturation binding assays show that [3H]TH287 has a dissociation constant (Kd) of 1.97 ± 0.18 nM, Bmax of 2676 ± 122 fmol/mg protein for U251MG cells, and nH of 0.98 ± 0.02 . Competitive binding assays show that TH287 (Ki: 3.04 ± 0.14 nM) has a higher affinity for MTH1 in U251MG cells compared to another well-studied MTH1 inhibitor: (S)-crizotinib (Ki: 153.90 ± 20.48 nM) . In vitro enzymatic assays show that TH287 has an IC50 of 2.2 nM in inhibiting MTH1 hydrolase activity and a Ki of 1.3 nM from kinetics assays .
Application in Drug Development
Specific Scientific Field
This application falls under the field of Pharmaceuticals and Drug Development .
Summary of the Application
The compound “6-(2,6-dichlorophenyl)-8-methyl-2-([3-(methylsulfanyl)phenyl]amino)-7H,8H-pyrido[2,3-d]pyrimidin-7-one (47)” is known to target the ephrin receptor (EPH) family of proteins that are overexpressed in some cancers .
Methods of Application or Experimental Procedures
Application in Synthesis of New Pyrido[2,3-d]pyrimidin-5-one Derivatives
Specific Scientific Field
This application falls under the field of Organic Chemistry and Heterocyclic Compounds .
Summary of the Application
The compound is used in the synthesis of new pyrido[2,3-d]pyrimidin-5-one, pyrido[2,3-d]pyrimidin-7-one, and pyrimidino[4,5-d][1,3]oxazine derivatives . These compounds have a wide range of biological activity, including antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities .
Methods of Application or Experimental Procedures
The synthesis involves heating 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, under reflux with MeONa in BuOH . This results in the transformation into pyrido[2,3-d]pyrimidin-5-one derivatives .
Results or Outcomes
Application in Drug Synthesis
Specific Scientific Field
This application falls under the field of Pharmaceuticals and Drug Synthesis .
Summary of the Application
Pyrimidine derivatives, including those with a “6-(2,4-Dichlorophenyl)pyrimidin-4-amine” core, are broadly applied in therapeutic disciplines due to their high degree of structural diversity . These compounds exhibit a wide range of biological activities, including modulation of myeloid leukemia, breast cancer, idiopathic pulmonary fibrosis, antimicrobial, antifungal, antiparasitic, diuretic, antitumor, antifilarial, DNA topoisomerase II inhibitors, antitubercular agents, antimalarial, anti-inflammatory, anti-HIV, cardiovascular agents, antiulcer agents, hair disorders activities, calcium-sensing receptor antagonists, DPP-IV inhibitors, antidiabetic, potent adenosine A2a receptor agonistic or antagonist action, TLR8 or interferon beta (IFN-β) modulators, vascular relaxation for ocular ciliary artery and neuroprotection on retinal ganglion cell, 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitors and coronary heart disease therapeutics .
Methods of Application or Experimental Procedures
Application in Synthesis of Pyrido[2,3-d]pyrimidin-7-one Derivatives
Specific Scientific Field
This application falls under the field of Organic Chemistry and Heterocyclic Compounds .
Summary of the Application
The compound is used in the synthesis of new pyrido[2,3-d]pyrimidin-7-one derivatives . These compounds have a wide range of biological activity, including antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities .
Methods of Application or Experimental Procedures
The synthesis involves heating 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, under reflux with MeONa in BuOH . This results in the transformation into pyrido[2,3-d]pyrimidin-7-one derivatives .
Results or Outcomes
Application in Synthesis of Pharmacologically Active Decorated Six-Membered Diazines
Specific Scientific Field
This application falls under the field of Pharmaceuticals and Drug Synthesis .
Summary of the Application
Pyrimidine derivatives, including those with a “6-(2,4-Dichlorophenyl)pyrimidin-4-amine” core, are broadly applied in therapeutic disciplines due to their high degree of structural diversity . These compounds exhibit a wide range of biological activities, including modulation of myeloid leukemia, breast cancer, idiopathic pulmonary fibrosis, antimicrobial, antifungal, antiparasitic, diuretic, antitumor, antifilarial, DNA topoisomerase II inhibitors, antitubercular agents, antimalarial, anti-inflammatory, anti-HIV, cardiovascular agents, antiulcer agents, hair disorders activities, calcium-sensing receptor antagonists, DPP-IV inhibitors, antidiabetic, potent adenosine A2a receptor agonistic or antagonist action, TLR8 or interferon beta (IFN-β) modulators, vascular relaxation for ocular ciliary artery and neuroprotection on retinal ganglion cell, 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitors and coronary heart disease therapeutics .
未来方向
The future directions for research on “6-(2,4-Dichlorophenyl)pyrimidin-4-amine” could include further studies on its mechanism of action, potential therapeutic uses, and safety profile . For example, it could be further evaluated for in vivo PET imaging of brain tumors and other central nervous system disorders .
属性
IUPAC Name |
6-(2,4-dichlorophenyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3/c11-6-1-2-7(8(12)3-6)9-4-10(13)15-5-14-9/h1-5H,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOYDVFPZGULBIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC(=NC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,4-Dichlorophenyl)pyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(5-Bromothiophen-2-yl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid](/img/structure/B1464595.png)
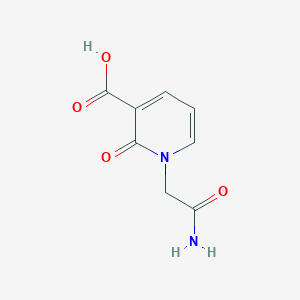
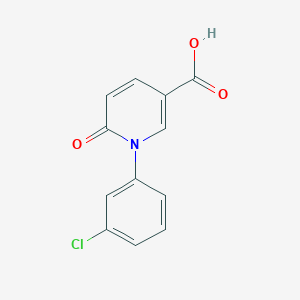
![N-[(2-methoxyphenyl)methyl]cyclobutanamine](/img/structure/B1464599.png)
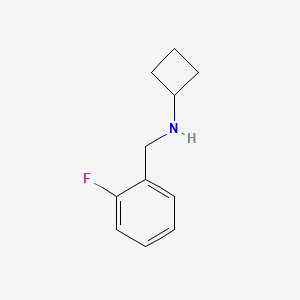
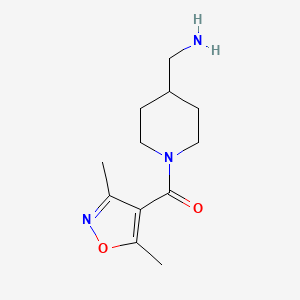
![1-[(5-Chlorothiophen-2-yl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid](/img/structure/B1464606.png)
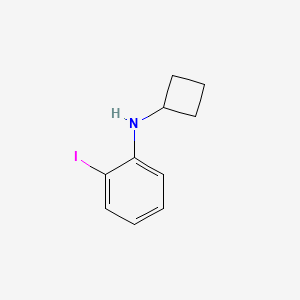
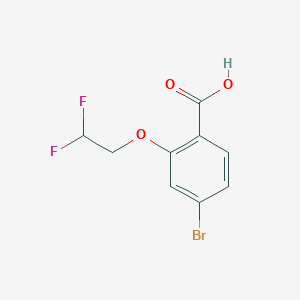
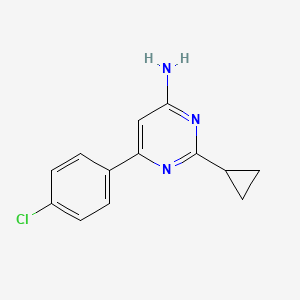
![[1-(2-Phenylpropyl)piperidin-4-yl]methanamine](/img/structure/B1464615.png)
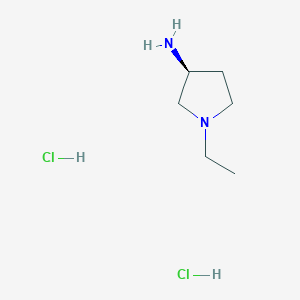
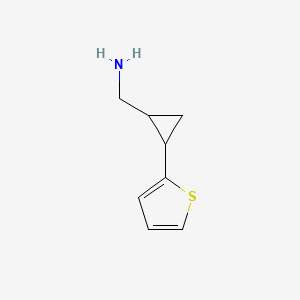
![hexahydro-2H-furo[3,4-b][1,4]oxazine](/img/structure/B1464618.png)